molecular formula C12H12ClN3O B1433716 2-[(6-Chloro-2-phenylpyrimidin-4-yl)amino]ethan-1-ol CAS No. 1707681-73-9

2-[(6-Chloro-2-phenylpyrimidin-4-yl)amino]ethan-1-ol

Cat. No.: B1433716
CAS No.: 1707681-73-9
M. Wt: 249.69 g/mol
InChI Key: JSVYQZUYWRFMHV-UHFFFAOYSA-N
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Description

2-[(6-Chloro-2-phenylpyrimidin-4-yl)amino]ethan-1-ol ( 1707681-73-9) is a high-purity, solid organic compound with the molecular formula C12H12ClN3O and a molecular weight of 249.690 g/mol . This molecule is a chloro- and phenyl-substituted pyrimidine derivative that is functionally characterized by the presence of an ethanolamine side chain. This specific structure, featuring multiple hydrogen bond donors (2) and acceptors (4), makes it a valuable and versatile advanced building block in medicinal chemistry and pharmaceutical research . It is primarily utilized by researchers as a key synthetic intermediate for constructing more complex molecules. Its structural features are particularly useful in the development of potential pharmacologically active compounds, where it can serve as a core scaffold. Researchers can employ this compound in various synthetic transformations; the chloro group at the 6-position of the pyrimidine ring is a reactive site amenable to nucleophilic aromatic substitution, while the hydroxyl group on the ethanolamine side chain can be further functionalized. This compound is intended For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

IUPAC Name

2-[(6-chloro-2-phenylpyrimidin-4-yl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O/c13-10-8-11(14-6-7-17)16-12(15-10)9-4-2-1-3-5-9/h1-5,8,17H,6-7H2,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSVYQZUYWRFMHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-Chloro-6-chloro-2-phenylpyrimidine Intermediate

  • The chlorinated pyrimidine core can be synthesized by cyclocondensation reactions involving benzaldehyde, ethyl cyanoacetate, and thiourea under alkaline conditions, yielding pyrimidine-5-carbonitrile derivatives, which are then converted to chlorinated pyrimidines via treatment with phosphorus oxychloride (POCl3) under reflux conditions.

  • For example, refluxing a methylthio-substituted pyrimidine intermediate with POCl3 affords the 4,6-dichloropyrimidine intermediate, which serves as the electrophilic substrate for nucleophilic substitution.

Nucleophilic Substitution with 2-Aminoethanol

  • The substitution of the chlorine at the 4-position of the pyrimidine ring by 2-aminoethanol is typically performed by reacting the 4-chloro intermediate with 2-aminoethanol under basic or neutral conditions, often in alcoholic solvents such as ethanol or isopropanol.

  • This reaction proceeds via nucleophilic aromatic substitution (SNAr), where the amino group of 2-aminoethanol attacks the electron-deficient pyrimidine ring carbon bearing the chlorine substituent, displacing the chloride ion and forming the desired aminoethanol-substituted pyrimidine.

  • Typical reaction conditions include heating at moderate temperatures (e.g., 80–90 °C) for several hours (10–24 h), sometimes in the presence of acids like trifluoroacetic acid (TFA) to facilitate the substitution.

Detailed Preparation Procedure

The following outlines a representative synthetic procedure based on literature precedents for similar pyrimidine derivatives:

Step Reagents & Conditions Description Yield Range
1 Cyclocondensation of benzaldehyde, ethyl cyanoacetate, thiourea in ethanol with potassium carbonate catalyst, reflux 4–8 h Formation of pyrimidine-5-carbonitrile intermediate 55–85% (microwave-assisted)
2 Methylation with methyl iodide in 10% alcoholic KOH, reflux Alkylation to form methylthio-pyrimidine intermediate Good yields reported
3 Treatment with POCl3 under reflux Chlorination to form 4,6-dichloropyrimidine intermediate Efficient conversion
4 Reaction of 4-chloro intermediate with 2-aminoethanol in ethanol or isopropanol, heating at 80–90 °C for 10–24 h, optionally with TFA Nucleophilic substitution to install aminoethanol moiety 37–97% depending on conditions and substrate

Reaction Mechanism Insights

  • The pyrimidine ring activated by electron-withdrawing substituents (e.g., chloro groups) facilitates nucleophilic aromatic substitution.

  • The amino group of 2-aminoethanol acts as the nucleophile, attacking the 4-position carbon, displacing the chloride ion.

  • The hydroxyl group on the aminoethanol remains intact during substitution, allowing for further functionalization or biological activity.

Optimization and Variations

  • Solvent choice impacts yield and reaction rate; ethanol and isopropanol are commonly used due to their ability to dissolve both reactants and moderate polarity.

  • Acidic additives such as trifluoroacetic acid can enhance the electrophilicity of the pyrimidine ring and improve substitution efficiency.

  • Microwave irradiation has been reported to significantly reduce reaction times and improve yields in related pyrimidine syntheses.

  • Use of molecular sieves and anhydrous conditions can improve purity and yield by minimizing hydrolysis or side reactions.

Data Table: Representative Yields of Substitution Reactions on 4-Chloropyrimidines

Nucleophile Solvent Temperature (°C) Time (h) Yield (%) Reference
2-Aminoethanol Ethanol 80–90 10–24 37–97
Aniline derivatives Ethanol 80–90 10–24 37–97
Piperazine/morpholine Ethanol Room temp 3–24 46–88

Summary of Research Findings

  • The preparation of this compound leverages well-established nucleophilic aromatic substitution on halogenated pyrimidines.

  • Chlorinated pyrimidine intermediates are accessible via cyclocondensation and chlorination steps.

  • Reaction conditions such as solvent, temperature, and additives significantly influence the substitution efficiency.

  • Microwave-assisted synthesis and optimized reaction conditions can enhance yield and reduce reaction times.

  • The aminoethanol substituent is introduced without protecting groups, simplifying the synthesis and preserving functional group integrity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects
Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) CAS Number
2-[(6-Chloro-2-phenylpyrimidin-4-yl)amino]ethan-1-ol (Target) 6-Cl, 2-Ph, 4-(ethanolamine) C₁₂H₁₃ClN₄O 264.71 Not provided
2-[(6-Chloropyrimidin-4-yl)amino]butan-1-ol () 6-Cl, 4-(butanolamine) C₈H₁₂ClN₃O 201.66 446273-79-6
2-[(6-Methyl-2-propylpyrimidin-4-yl)amino]ethan-1-ol () 6-Me, 2-Pr, 4-(ethanolamine) C₁₀H₁₇N₃O 195.26 Not provided
1-[(6-Chloropyrimidin-4-yl)amino]propan-2-ol () 6-Cl, 4-(propanolamine) C₇H₁₀ClN₃O 187.63 1248283-41-1

Key Observations :

  • Chloro vs. Alkyl Substituents: The target compound’s 6-chloro and 2-phenyl groups distinguish it from analogues like the methyl-propyl derivative (), which lacks aromaticity at position 2.
  • Chain Length and Hydroxyl Position: The ethanolamine chain in the target compound is shorter than the butanolamine chain in , which could reduce steric hindrance and improve solubility. Conversely, the propanolamine derivative () has a secondary hydroxyl group, altering hydrogen-bonding capacity .

Biological Activity

2-[(6-Chloro-2-phenylpyrimidin-4-yl)amino]ethan-1-ol, with the CAS number 1707681-73-9, is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. The compound features a chloro group and a phenyl moiety, which contribute to its unique chemical properties and biological interactions. This article explores the compound's biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₂H₁₂ClN₃O
  • Molecular Weight : 215.65 g/mol
  • Structure : The compound consists of a pyrimidine ring substituted with a chloro and phenyl group, along with an amino ethanol moiety that enhances its reactivity and biological activity.

Antiparasitic Activity

Recent studies have indicated that this compound exhibits significant antiparasitic activity against protozoan pathogens such as Trypanosoma brucei and Plasmodium falciparum. In vitro assays demonstrated that certain derivatives of this compound showed promising antitrypanosomal and antiplasmodial activities:

Pathogen Activity Observed
Trypanosoma bruceiSignificant antitrypanosomal activity
Plasmodium falciparumPromising antiplasmodial activity

These findings suggest that the compound could be further developed as a therapeutic agent for neglected tropical diseases like human African trypanosomiasis (HAT) and malaria.

Neuropharmacological Potential

The compound has also been investigated for its affinity towards serotonin receptors. Modifications to enhance its hydrophobic character have been shown to increase binding affinity to these receptors, indicating potential applications in treating neurological disorders. The mechanism of action may involve modulation of neurotransmitter systems, which is crucial for developing effective treatments for conditions such as depression and anxiety.

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in parasite metabolism, disrupting their life cycle.
  • Receptor Modulation : Interaction with serotonin receptors suggests it may influence neurotransmission pathways.
  • Oxidative Stress Mitigation : Preliminary studies indicate potential antioxidant properties that could protect against oxidative damage in various cellular contexts .

Study on Antiparasitic Activity

A study conducted on derivatives of this compound evaluated their effectiveness against Trypanosoma brucei using microplate assays. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, showcasing their potential as lead compounds for drug development against trypanosomiasis.

Neuropharmacological Assessment

In another study focusing on the neuropharmacological effects, modifications to the compound were assessed for their impact on serotonin receptor binding. The results showed enhanced binding affinity compared to unmodified compounds, suggesting a pathway for developing new treatments for mood disorders.

Q & A

Q. What are the established synthetic routes for 2-[(6-Chloro-2-phenylpyrimidin-4-yl)amino]ethan-1-ol, and how can its purity be optimized?

Methodological Answer: A common synthetic approach involves nucleophilic substitution of a chlorinated pyrimidine precursor with aminoethanol derivatives. For example, describes refluxing 4-chloro-6-(4-methoxyphenoxy)pyrimidine with 2-methylaminoethanol in anhydrous ethanol under argon for 24 hours, followed by extraction with ethyl acetate and column chromatography (n-pentane:ethyl acetate, 2:3) to achieve quantitative yield . To optimize purity, ensure strict anhydrous conditions, use excess amine (3.0 equiv.) to drive the reaction, and employ gradient elution during column chromatography. Purity can be confirmed via TLC (Rf = 0.12 in n-pentane:ethyl acetate) and NMR spectroscopy .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Identify proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm, ethanolamine protons at δ 3.5–4.0 ppm) and confirm regioselectivity of the substitution .
  • HPLC-MS : Quantify purity and detect impurities using reverse-phase C18 columns with UV detection at 254 nm .
  • TLC : Monitor reaction progress using silica gel plates with n-pentane:ethyl acetate (2:3) as the mobile phase .

Q. How can preliminary biological activity (e.g., cytotoxicity or enzyme inhibition) be assessed?

Methodological Answer:

  • In vitro assays : Use cell lines (e.g., HEK293 or HepG2) to evaluate cytotoxicity via MTT assays. IC50 values can be compared to structurally related compounds like hydroxychloroquine derivatives .
  • Enzyme inhibition : Screen against target enzymes (e.g., SARS-CoV-2 proteases) using fluorescence-based assays. For example, molecular docking (AutoDock Vina) can predict binding energies, with validation via IC50 measurements .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity in derivatives?

Methodological Answer:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance nucleophilicity of the amine compared to ethanol, reducing side reactions .
  • Catalysis : Introduce photoredox catalysts (e.g., Ru(bpy)3Cl2) to activate C-Cl bonds under milder conditions, as described in for similar pyrimidine systems .
  • Temperature control : Lower temperatures (e.g., 60°C) may favor mono-substitution over di-substitution products .

Q. How should researchers address contradictory data in biological activity across studies?

Methodological Answer:

  • Assay standardization : Ensure consistent cell lines, incubation times, and controls. For instance, hydroxychloroquine derivatives show variable IC50 values depending on cell type (e.g., HEK293 vs. Vero cells) .
  • Metabolic stability : Test compounds in hepatocyte models to account for differences in metabolite formation, as hepatic de-ethylation significantly impacts activity .
  • Data normalization : Express activity relative to a positive control (e.g., remdesivir for antiviral assays) to minimize inter-study variability .

Q. What computational strategies are effective for designing derivatives with enhanced target affinity?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Use GROMACS to assess ligand-protein stability over 100 ns trajectories. For example, highlights the use of X-ray crystallography (PDB: 8AZ8) to validate docking poses of ethanolamine derivatives with SARS-CoV-2 nsp1 .
  • QSAR modeling : Corrogate substituent effects (e.g., chloro vs. trifluoromethyl groups) on LogP and polar surface area to predict absorption properties .

Q. How can pharmacokinetic properties (e.g., half-life, protein binding) be evaluated preclinically?

Methodological Answer:

  • Plasma protein binding : Use equilibrium dialysis to measure unbound fraction, with human serum albumin (45% binding reported for hydroxychloroquine analogs) as a reference .
  • Metabolic stability : Incubate with liver microsomes (human or rodent) and quantify parent compound via LC-MS/MS. Terminal half-life (~32–50 days in plasma) can be extrapolated from in vitro clearance data .

Q. What strategies mitigate regioselectivity challenges during pyrimidine ring functionalization?

Methodological Answer:

  • Protecting groups : Temporarily block reactive sites (e.g., hydroxyl groups) with TMSCl to direct substitution to the 6-chloro position .
  • Directed ortho-metalation : Use LDA (lithium diisopropylamide) to deprotonate specific positions, enabling controlled functionalization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(6-Chloro-2-phenylpyrimidin-4-yl)amino]ethan-1-ol
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2-[(6-Chloro-2-phenylpyrimidin-4-yl)amino]ethan-1-ol

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